molecular formula C9H9NO3 B1345562 Methyl nicotinoylacetate CAS No. 54950-20-8

Methyl nicotinoylacetate

Cat. No.: B1345562
CAS No.: 54950-20-8
M. Wt: 179.17 g/mol
InChI Key: JUQKVXRLRKKRPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a crystalline powder or chunks that can range in color from white to yellow to brown . This compound is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl nicotinoylacetate can be synthesized through various methods. One common synthetic route involves the reaction of nicotinic acid with methanol in the presence of a catalyst . The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-performance liquid chromatography (HPLC) for purification . The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl nicotinoylacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl nicotinoylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl nicotinoylacetate involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins and enzymes to modulate their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Methyl nicotinoylacetate can be compared with other similar compounds such as:

    Methyl nicotinate: Used as a rubefacient in topical preparations.

    Methyl 3-pyridinecarboxylate: Another ester of nicotinic acid with similar properties.

    Nicotinamide: A form of vitamin B3 with different biological activities.

This compound is unique due to its specific structural features and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 3-oxo-3-pyridin-3-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9(12)5-8(11)7-3-2-4-10-6-7/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQKVXRLRKKRPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068986
Record name Methyl nicotinoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1068986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54950-20-8
Record name Methyl β-oxo-3-pyridinepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54950-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinepropanoic acid, beta-oxo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054950208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinepropanoic acid, .beta.-oxo-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl nicotinoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1068986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridinepropanoic acid, β-oxo-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.683
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl nicotinoylacetate
Reactant of Route 2
Reactant of Route 2
Methyl nicotinoylacetate
Reactant of Route 3
Reactant of Route 3
Methyl nicotinoylacetate
Reactant of Route 4
Reactant of Route 4
Methyl nicotinoylacetate
Reactant of Route 5
Reactant of Route 5
Methyl nicotinoylacetate
Reactant of Route 6
Reactant of Route 6
Methyl nicotinoylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.